molecular formula C12H4Br4O B12904876 1,2,8,9-Tetrabromo-dibenzofuran CAS No. 617707-71-8

1,2,8,9-Tetrabromo-dibenzofuran

Cat. No.: B12904876
CAS No.: 617707-71-8
M. Wt: 483.77 g/mol
InChI Key: MDRDSTIJDBIZHU-UHFFFAOYSA-N
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Description

1,2,8,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran compound with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . . Polybrominated dibenzofurans are known for their environmental persistence and potential toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran derivatives, including 1,2,8,9-Tetrabromo-dibenzofuran, typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives . Another method involves the construction of the dibenzofuran ring from benzofuran or phenol derivatives . These synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,8,9-Tetrabromo-dibenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1,2,8,9-Tetrabromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,8,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions to regulate gene expression. The binding of this compound to the aryl hydrocarbon receptor can lead to changes in the expression of genes involved in various biological pathways, potentially resulting in toxicological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,8,9-Tetrabromo-dibenzofuran include other polybrominated dibenzofurans, such as:

Uniqueness

This compound is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atoms on the dibenzofuran ring can affect the compound’s interaction with molecular targets and its overall stability.

Properties

CAS No.

617707-71-8

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,8,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H

InChI Key

MDRDSTIJDBIZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Br)Br)Br)Br

Origin of Product

United States

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